N-(2-Ethoxyethyl)benzylamine

Description

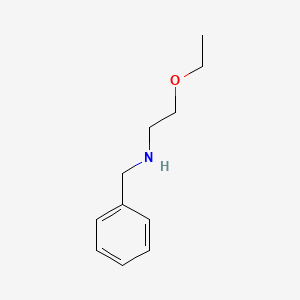

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-ethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXJHAMRAXFCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217765 | |

| Record name | N-(2-Ethoxyethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67411-38-5 | |

| Record name | N-(2-Ethoxyethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67411-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067411385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethoxyethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethoxyethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Ethoxyethyl Benzylamine and Analogues

Established Synthetic Pathways for N-(2-Ethoxyethyl)benzylamine

The formation of the C-N bond in this compound can be achieved through several reliable synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the need to control selectivity to avoid byproducts.

A primary and straightforward method for synthesizing this compound is the direct N-alkylation of benzylamine (B48309). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com In this approach, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon of an ethoxyethyl group bearing a suitable leaving group.

Common electrophiles for this transformation include 2-ethoxyethyl halides (e.g., 1-bromo-2-ethoxyethane or 1-chloro-2-ethoxyethane) and sulfonate esters, such as 2-ethoxyethyl tosylate. Tosylates are often excellent leaving groups, sometimes providing better yields or milder reaction conditions compared to halides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or toluenesulfonic acid formed as a byproduct. This prevents the protonation of the starting benzylamine, which would render it non-nucleophilic.

A significant challenge in this approach is the potential for over-alkylation. masterorganicchemistry.com The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine (benzylamine). masterorganicchemistry.com Consequently, it can compete with the starting material for the alkylating agent, leading to the formation of the tertiary amine, N-benzyl-bis(2-ethoxyethyl)amine, as an undesired byproduct. masterorganicchemistry.com To mitigate this, reaction conditions can be controlled by using a large excess of the initial amine.

Table 1: Comparison of Alkylating Agents and Conditions for N-Alkylation

| Alkylating Agent | Typical Base | Common Solvent | Key Considerations |

|---|---|---|---|

| 2-Ethoxyethyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Good reactivity; bromide is a good leaving group. |

| 2-Ethoxyethyl Chloride | Sodium Bicarbonate (NaHCO₃) | Dimethylformamide (DMF) | Less reactive than the bromide; may require higher temperatures. |

| 2-Ethoxyethyl Tosylate | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Excellent leaving group; often allows for milder conditions. |

Reductive amination is one of the most versatile and widely used methods for synthesizing amines, offering greater control over selectivity compared to direct alkylation. masterorganicchemistry.com This strategy involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. ias.ac.inyoutube.com

For the synthesis of this compound, two primary routes are possible:

Route A: Reaction of benzaldehyde (B42025) with 2-ethoxyethylamine (B85609).

Route B: Reaction of 2-ethoxyacetaldehyde with benzylamine.

In both cases, the initial step is the formation of an N-substituted imine. This intermediate is not typically isolated but is directly reduced using a mild reducing agent that selectively reduces the C=N double bond without affecting the carbonyl group of the starting material. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reagents for this purpose. The process is often performed as a "one-pot" reaction. ias.ac.in A key advantage of reductive amination is that the secondary amine product is generally less reactive towards forming an imine with the remaining aldehyde than the primary amine starting material, thus minimizing over-alkylation. masterorganicchemistry.com

Table 2: Reagent Combinations for Reductive Amination Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Benzaldehyde | 2-Ethoxyethylamine | Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) |

| 2-Ethoxyacetaldehyde | Benzylamine | Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) |

| Benzaldehyde | 2-Ethoxyethylamine | H₂/Palladium on Carbon (Pd/C) | Ethanol (EtOH) |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.commdpi.combeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs can be adapted to produce its analogues or precursors. For instance, a Mannich-type reaction, which involves an aldehyde (like benzaldehyde), an amine (like 2-ethoxyethylamine), and a compound with an acidic proton (an enolizable carbonyl compound), could be envisioned.

Another relevant paradigm is the Ugi four-component reaction. A hypothetical Ugi reaction to create a related structure might involve benzaldehyde, 2-ethoxyethylamine, an isocyanide, and a carboxylic acid. Although the direct product would be an α-acylamino amide rather than the target amine, subsequent chemical transformations could potentially cleave the auxiliary groups to yield the desired this compound core. The power of MCRs lies in their ability to construct complex scaffolds that can be further elaborated. beilstein-journals.org

Methodological Considerations in this compound Preparation

The preparation of this compound typically involves the reductive amination of benzaldehyde and 2-ethoxyethanamine. This process consists of two main steps: the formation of an N-benzylidene-2-ethoxyethanimine intermediate and its subsequent reduction to the final secondary amine. wikipedia.org

The initial condensation reaction is an equilibrium process where water is eliminated. To drive the reaction towards the imine product, removal of water, for instance through azeotropic distillation, can be employed. researchgate.net The reaction is often carried out in a suitable solvent like methanol or ethanol, which can dissolve the reactants and intermediates. nih.govgoogle.com

The choice of reducing agent for the second step is critical. Mild reducing agents like sodium borohydride (NaBH₄) are often preferred because they selectively reduce the imine C=N bond without affecting the carbonyl group of the starting benzaldehyde, allowing for a one-pot procedure. researchgate.netnih.gov More reactive hydrides could lead to the unwanted reduction of benzaldehyde to benzyl (B1604629) alcohol. For catalytic hydrogenation, controlling parameters such as hydrogen pressure, temperature, and catalyst loading is crucial to ensure selective reduction of the imine and prevent side reactions. researchgate.net For instance, studies on the reductive amination of benzaldehyde have shown that reaction conditions like temperature and pressure significantly influence the yield and selectivity towards the desired amine. researchgate.net

Analytical Techniques for Purity Validation in Research Applications

Ensuring the purity of this compound is critical for its use in research, as impurities can lead to erroneous results. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. A reverse-phase method, using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid), can effectively separate the main compound from starting materials and byproducts. designer-drug.comchemicalbook.com The purity is determined by comparing the peak area of the main component to the total area of all peaks detected, typically by a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds. It provides separation based on boiling point and polarity, while the mass spectrometer offers structural information, confirming the identity of the main peak and helping to identify any impurities. chemicalbook.commdpi.com For polar amines like this compound, derivatization may sometimes be used to improve chromatographic behavior. mdpi.com

Quantitative Nuclear Magnetic Resonance (¹H qNMR) has emerged as an absolute method for purity determination without the need for a specific reference standard of the compound itself. rsc.orggoogle.com By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, the absolute purity of the sample can be calculated. rsc.orggoogle.com This method is valued for its accuracy and its ability to detect non-UV active impurities that might be missed by HPLC.

| Analytical Technique | Principle of Operation | Information Provided | Common Application Notes |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purity (area %), retention time, detection of non-volatile impurities. | UV detection is common; requires a chromophore in the molecule. designer-drug.com |

| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Purity, molecular weight confirmation, structural information of impurities. | Confirms identity of the main product and byproducts. chemicalbook.com |

| ¹H qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Absolute purity (mass %), structural confirmation, detection of a wide range of impurities. | Does not require an identical reference standard; provides structural and quantitative data simultaneously. rsc.orggoogle.com |

Strategies for Mitigating Batch-to-Batch Variability in Synthesis

Achieving consistent quality from one synthesis batch to another is a significant challenge in chemical manufacturing. For the synthesis of this compound, several strategies can be implemented to mitigate variability.

First, rigorous testing of raw materials is essential. The purity of the starting materials, benzaldehyde and 2-ethoxyethanamine, must be consistent, as impurities can carry through to the final product or interfere with the reaction.

Second, strict process control is paramount. Key process parameters such as reaction temperature, pressure (in catalytic hydrogenations), reaction time, and the rate of reagent addition must be precisely monitored and controlled using process control instrumentation. nih.gov Automated systems can detect and correct deviations from setpoints in real-time, ensuring that each batch is produced under identical conditions.

Third, the consistency of the catalyst is critical, especially in heterogeneous catalytic hydrogenations. The activity of catalysts like Palladium on carbon (Pd/C) can vary between lots due to differences in particle size, surface area, and oxidation state. Using well-characterized catalysts or developing more robust, reproducible catalyst systems (e.g., polymer-stabilized nanoparticles) can help obviate this issue.

Finally, the implementation of Standard Operating Procedures (SOPs) and in-process controls (IPCs) ensures that the synthesis is performed identically every time. google.com IPCs, such as taking samples during the reaction to monitor its progress via HPLC or GC, allow for adjustments to be made to ensure the reaction proceeds to completion and minimizes byproduct formation consistently across batches. google.com

| Control Strategy | Key Parameters to Monitor | Rationale | Associated Techniques |

|---|---|---|---|

| Raw Material Control | Purity, moisture content, identity of benzaldehyde and 2-ethoxyethanamine. | Ensures that input materials do not introduce variability. | GC, Karl Fischer titration, NMR. |

| Process Parameter Control | Temperature, pressure, stirring speed, reagent addition rate, reaction time. | Maintains consistent reaction kinetics and selectivity. | Automated process control systems, temperature/pressure sensors. nih.gov |

| Catalyst Characterization | Particle size, surface area, metal loading, activity testing. | Mitigates variability from heterogeneous catalysts. | Electron microscopy, surface area analysis (BET). |

| In-Process Controls (IPCs) | Conversion of starting materials, formation of intermediates and byproducts. | Allows for real-time monitoring and adjustment of the reaction to meet endpoints. google.com | HPLC, GC, TLC. |

Chemical Reactivity and Mechanistic Investigations of N 2 Ethoxyethyl Benzylamine

Fundamental Reaction Pathways of the Chemical Compound

The chemical reactivity of N-(2-Ethoxyethyl)benzylamine is primarily centered around its amine and benzyl (B1604629) functionalities. These sites are susceptible to oxidative, reductive, and nucleophilic substitution reactions, leading to a variety of derivatives.

The benzylamine (B48309) moiety within this compound can undergo oxidation to yield carbonyl compounds. The oxidation of substituted benzylamines to the corresponding aldimines has been demonstrated using reagents such as cetyltrimethylammonium permanganate (B83412) (CTAP). ias.ac.in This transformation is first-order with respect to both the amine and CTAP. ias.ac.in The initial product of such an oxidation would be the corresponding imine, N-benzylidene-2-ethoxyethylamine. Further hydrolysis of this imine would lead to the formation of benzaldehyde (B42025). More vigorous oxidation conditions, potentially employing stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), could lead to the formation of benzoic acid.

In a related context, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been successfully achieved using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. beilstein-journals.org This suggests that this compound could similarly be converted to its corresponding imine under appropriate conditions.

Table 1: Oxidizing Agents for Benzylamine Derivatives

| Oxidizing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Cetyltrimethylammonium permanganate (CTAP) | Substituted benzylamines | Aldimines | ias.ac.in |

| Potassium persulfate (K₂S₂O₈) / Pyridine | N-(Arylsulfonyl)benzylamines | N-Arylsulfonylimines | beilstein-journals.org |

| Potassium permanganate (KMnO₄) | General secondary amines | Carboxylic acids | |

| Chromium trioxide (CrO₃) | General secondary amines | Carboxylic acids |

The structural framework of this compound can be altered through reductive processes. A key transformation is the reductive cleavage of the N-benzyl group to yield 2-ethoxyethylamine (B85609), a primary amine. This can be achieved through catalytic hydrogenolysis, a common method for debenzylation. Catalysts such as Palladium on carbon (Pd/C) in the presence of a hydrogen source are typically employed for this purpose. mdma.ch

Another significant reductive pathway is reductive amination. While this compound is itself a product of the reductive amination between benzaldehyde and 2-ethoxyethylamine, it can participate in further reactions. For instance, it can be used to synthesize tertiary amines. The general principle of reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ. masterorganicchemistry.comd-nb.info Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. As a secondary amine, it can participate in nucleophilic substitution reactions with various electrophiles. For example, it can react with alkyl halides to form tertiary amines. However, such direct alkylation can sometimes be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled approach to forming tertiary amines involves the reaction of this compound with an aldehyde or ketone in a reductive amination process, as mentioned previously. Furthermore, the nucleophilic character of the amine is demonstrated in its synthesis, which can involve the reaction of benzylamine with a suitable ethoxyethyl electrophile. The synthesis of N,N-bis(2-quinolinylmethyl)benzylamine through the reaction of benzylamine with two equivalents of 2-(quinolinylmethyl)chloride in a basic medium exemplifies the nucleophilic nature of the benzylamine nitrogen. mdpi.com Additionally, mechanochemical methods have been developed for the nucleophilic substitution of alcohols, where an alcohol is activated and subsequently reacts with an amine like benzylamine to form a new C-N bond. chemrxiv.org

Detailed Mechanistic Analyses of Reactions involving the Chemical Compound

Understanding the mechanisms of these reactions provides insight into the formation of intermediates and the factors influencing reaction outcomes.

The oxidation of benzylamines often proceeds through electron transfer mechanisms. In the photocatalytic oxidation of benzylamine, a proposed mechanism involves an initial single electron transfer (SET) from the amine to a photoexcited catalyst, resulting in the formation of a benzylamine radical cation (PhCH₂NH₂•⁺). oup.com This radical cation is a key intermediate that can undergo further reactions.

Similarly, in the electrocatalytic oxidation of benzylamine mediated by a ferrocene-based catalyst, the rate-limiting step is proposed to be a one-electron transfer from the benzylamine to the oxidized form of the mediator. nih.gov The resulting amine radical cation then undergoes deprotonation at the α-carbon to form a benzyl radical, which leads to the final imine product. nih.gov

Kinetic studies on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) suggest a mechanism involving a hydride-ion transfer from the amine to the oxidant in the rate-determining step, leading to the formation of a carbocationic species. ias.ac.in The presence of a substantial kinetic isotope effect when using deuterated benzylamine (PhCD₂NH₂) supports the cleavage of an α-C-H bond in this step. ias.ac.in

Table 2: Proposed Mechanistic Steps in Benzylamine Oxidation

| Reaction Type | Key Mechanistic Feature | Intermediate Species | Reference |

|---|---|---|---|

| Photocatalytic Oxidation | Single Electron Transfer (SET) to photocatalyst | Amine radical cation (PhCH₂NH₂•⁺) | oup.com |

| Electrocatalytic Oxidation | One-electron transfer to redox mediator | Amine radical cation, Benzyl radical | nih.gov |

| Oxidation with CTAP | Hydride-ion transfer from α-carbon | Carbocationic activated complex | ias.ac.in |

| Oxidation with K₂S₂O₈ | Hydrogen Atom Transfer (HAT) & SET by sulfate (B86663) radical | Amine radical cation | beilstein-journals.org |

The transient species formed during the reactions of benzylamines have been investigated to elucidate reaction pathways. In the enzymatic oxidation of benzylamines by bovine serum amine oxidase, spectroscopic techniques have allowed for the detection of key chemical intermediates. nih.gov These include enzyme-substrate Schiff base complexes and quinonoid species, which are formed from the Schiff base between the oxidized product and the reduced enzyme cofactor. nih.gov

In the context of reductive amination, the formation of an imine or iminium ion is a crucial intermediate step. masterorganicchemistry.com For secondary amines like this compound reacting with a ketone, an enamine intermediate would be formed. mdma.ch These intermediates are generally not isolated but are reduced in situ to the final amine product.

In ruthenium-catalyzed cyclization reactions of ortho-(alkynyloxy)benzylamines, the formation of a vinyl ruthenium carbene intermediate is proposed. cdmf.org.br The amine group of the benzylamine then acts as a nucleophile, attacking the carbene to form a zwitterionic intermediate, which subsequently rearranges to the final heterocyclic product. cdmf.org.br

The formation of radical cations as intermediates in oxidative processes has been confirmed through techniques like laser flash photolysis and electron spin resonance (ESR) measurements. oup.com These studies provide direct evidence for the electron transfer mechanisms at play.

Stereochemical Outcomes and Control in Transformations

While specific studies detailing the stereochemical outcomes of transformations involving this compound are not extensively documented in publicly available research, the principles of stereochemical control in reactions of analogous N-substituted benzylamines provide a strong framework for understanding its potential behavior. The control of stereochemistry at the benzylic position is a critical aspect of asymmetric synthesis, and various strategies have been developed for related compounds.

One of the most effective methods for achieving stereocontrol in benzylamines involves asymmetric deprotonation using a chiral base, followed by reaction with an electrophile. For instance, the use of n-butyllithium (n-BuLi) complexed with a chiral ligand like (−)-sparteine has been shown to enantioselectively deprotonate the benzylic position of N-Boc-protected benzylamines. researchgate.netacs.org This process generates a configurationally stable organolithium intermediate. Subsequent quenching with an electrophile proceeds with a predictable stereochemical outcome, often with high enantiomeric excess (e.e.). acs.org NMR spectroscopy studies on related systems have confirmed that the lithiated intermediates are monomeric, with the lithium atom complexed to the benzylic position, the carbonyl of the protecting group, and the chiral ligand, which dictates the stereochemical course of the reaction. acs.org

The stereochemical pathway of these reactions is highly dependent on the nature of the electrophile used. acs.org This methodology provides an efficient route to various chiral N-protected benzylamine derivatives, which are valuable building blocks in organic synthesis. Given the structural similarities, it is plausible that this compound, after suitable N-protection (e.g., with a Boc group), could be subjected to similar asymmetric deprotonation-substitution protocols to yield chiral products. The ethoxyethyl group itself is not expected to interfere with this type of transformation, although its conformational effects could subtly influence the degree of stereoselectivity.

Another approach involves the use of chiral auxiliary synthetic reagents based on α-substituted benzylamines. google.com These reagents can deliver a nitrogen atom in a regiospecific manner while inducing an asymmetric bias in the molecule being synthesized. google.com Although this applies to the synthesis of chiral amines rather than reactions of them, it underscores the importance of the benzylamine framework in stereocontrolled synthesis.

The development of stereospecific cross-coupling reactions for nitrogen-containing stereocenters also offers a potential route for transformations of this compound derivatives. nih.gov Strategies using enantioenriched organostannanes or organoboron compounds in palladium-catalyzed cross-coupling reactions have been successful for α-stannylated pyrrolidines and open-chain amines. nih.gov These reactions proceed with a high degree of stereofidelity, typically with retention of configuration. nih.gov This suggests that if an enantioenriched derivative of this compound could be prepared and converted to a suitable organometallic reagent, it could undergo stereospecific cross-coupling to form more complex chiral molecules.

Photocatalytic Mechanisms in Benzylamine Coupling

The photocatalytic oxidative coupling of benzylamines to form N-benzylidenebenzylamine is a widely studied transformation that leverages visible light and a photocatalyst to proceed under mild conditions. While this compound is not the most commonly studied substrate, the mechanism is well-understood for benzylamine itself and provides a clear model for the reactivity of its derivatives. The reaction generally proceeds via the aerobic oxidation of the amine.

Several mechanistic pathways have been proposed, largely dependent on the nature of the photocatalyst employed. A common pathway, particularly with semiconductor photocatalysts like titanium-based metal-organic frameworks (MOFs), involves the initial oxidation of a benzylamine molecule. csic.esacs.org

A proposed mechanism using MIL-125-NH2(Ti) as the photocatalyst involves the following steps acs.org:

Photocatalyst Excitation: The photocatalyst absorbs visible light, promoting an electron to a higher energy level and generating an electron-hole pair (e.g., Ti³⁺ centers in the MOF).

Initial Benzylamine Oxidation: The photogenerated species initiates the oxidation of one molecule of benzylamine to benzaldehyde. This can occur via the formation of a superoxide (B77818) radical anion (O₂⁻) from molecular oxygen, which then participates in the oxidation.

Nucleophilic Attack: A second molecule of benzylamine performs a nucleophilic attack on the newly formed benzaldehyde.

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate, which then undergoes an intramolecular proton transfer to form a carbinolamine.

Dehydration: The final step is the dehydration of the carbinolamine, which is often the rate-determining step, to yield the final product, N-benzylidenebenzylamine. csic.es

The table below summarizes the photocatalytic coupling of benzylamine under various conditions.

| Photocatalyst | Solvent | Reaction Time | Conversion/Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| MIL-125-NH2(Ti) | Acetonitrile | 6 h | 78 (Yield) | - | csic.esacs.org |

| Bi-ellagate MOF | Solvent-free | 5 h | ~96 (Yield) | - | |

| RhNP/BiOIO3 | - | - | - | (Preferentially N-benzylidenebenzylamine) | rsc.org |

| Riboflavin tetraacetate | Acetonitrile (anhydrous) | - | - | (Exclusively imine) | sorbonne-universite.fr |

| H2TPrPc | CDCl3 | 10 min | 95 (Yield) | - | rsc.org |

Alternative mechanisms depend on the photosensitizer. For example, using porphycenes as photocatalysts, the reaction can proceed via two different pathways rsc.org:

Type I (Electron Transfer): The photoexcited sensitizer (B1316253) can directly accept an electron from the benzylamine, forming a benzylamine radical cation. This is observed with tin(IV) porphycene (B11496) complexes.

Type II (Energy Transfer): The excited triplet state of the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen then oxidizes the amine. This is the major pathway for free-base porphycenes like 2,7,12,17-tetrapropylporphycene (H₂TPrPc). rsc.org

The selectivity of the reaction can also be tuned. For instance, using rhodium nanoparticles on a BiOIO₃ support preferentially produces N-benzylidenebenzylamine, whereas single-atom rhodium on the same support leads to benzonitrile (B105546) as the main product. rsc.org This highlights how the nature of the catalytic site can alter the reaction pathway and final products by generating different reactive oxygen species (˙O₂⁻ versus ˙OH). rsc.org

Coordination Chemistry and Ligand Development Involving N 2 Ethoxyethyl Benzylamine

Role as a Ligand in Transition Metal Complexation

N-(2-Ethoxyethyl)benzylamine possesses the fundamental characteristics of a potent ligand for transition metals. The nitrogen atom of the secondary amine provides a primary coordination site through its lone pair of electrons. Furthermore, the oxygen atom of the ethoxy group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center. The benzyl (B1604629) group, while not typically a primary coordination site in this context, influences the steric and electronic properties of the resulting metal complexes.

The presence of both a "hard" amine donor and a "soft" ether donor allows for coordination with a variety of transition metals, each with its own preferential donor atom affinity. Research into related benzylamine (B48309) and N-heterocyclic carbene (NHC) ligands has demonstrated the successful formation of stable complexes with various transition metals, including ruthenium, zinc, and cadmium. shd.org.rsresearchgate.net While specific studies focusing exclusively on the complexation of this compound with a wide array of transition metals are limited, the foundational principles of coordination chemistry suggest its viability as a versatile ligand.

Exploration of Complexation Stoichiometry and Geometrical Arrangements

The stoichiometry and geometrical arrangement of metal complexes involving this compound are dictated by several factors, including the nature of the metal ion, its oxidation state, the reaction conditions, and the molar ratio of metal to ligand used in the synthesis.

While comprehensive structural data for a broad range of this compound complexes is not extensively documented in the current literature, insights can be drawn from analogous systems. For instance, studies on similar bidentate ligands often reveal the formation of complexes with a 1:2 metal-to-ligand stoichiometry. In such cases, two ligand molecules coordinate to a single metal center. For example, with Zn(II) and Cd(II), a 1:2 metal-to-ligand ratio has been observed with related ligands, leading to the formation of tetrahedral complexes. shd.org.rs

Depending on the coordination number of the metal and the denticity of the ligand, various geometries are possible. If this compound acts as a bidentate N,O-donor, a metal with a coordination number of four could adopt a square planar or tetrahedral geometry. For a metal with a coordination number of six, an octahedral geometry would be expected, with two ligand molecules and potentially two other monodentate ligands or counter-ions occupying the coordination sphere.

A specific example from the literature involves a ruthenium(II) complex where an N-heterocyclic carbene ligand is derived from a precursor containing an N-(2-ethoxy-ethyl) group. In this case, the ruthenium center is part of a more complex ligand framework, but it highlights the compatibility of the N-(2-ethoxy-ethyl) moiety within a coordination sphere. researchgate.net

Table 1: Potential Geometries of this compound Metal Complexes

| Metal Coordination Number | Potential Geometry | Ligand Denticity |

| 4 | Tetrahedral | Monodentate or Bidentate |

| 4 | Square Planar | Bidentate |

| 6 | Octahedral | Bidentate |

Catalytic Applications of this compound-Metal Complexes in Organic Transformations

The development of novel transition metal complexes is often driven by their potential applications in catalysis. The specific electronic and steric environment created by the ligands surrounding a metal center can profoundly influence its catalytic activity and selectivity in various organic transformations.

While the catalytic applications of simple this compound-metal complexes are not widely reported, a notable study has explored the catalytic activity of ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands derived from a molecule incorporating the N-(2-ethoxy-ethyl) functional group. researchgate.net These complexes have been investigated as catalysts in specific organic reactions.

One such complex, [RuCl2{[N-(biphenyl-2-ylmethyl)-N-(2-ethoxy-ethyl)]-imidazolidin-2-ylidene}(PCy3)], has been synthesized and characterized. researchgate.net The catalytic activity of such complexes is often evaluated in important organic reactions like transfer hydrogenation. For instance, related ruthenium complexes with amine-functionalized NHC ligands have shown high efficiency in the transfer hydrogenation of ketones. mdpi.com

The presence of the N-(2-ethoxy-ethyl) group can influence the solubility and stability of the catalyst, potentially allowing for reactions in a wider range of solvents. The ether functionality might also play a role in the catalytic cycle through hemilabile coordination, where the oxygen atom can reversibly bind and unbind from the metal center, opening up a coordination site for substrate activation.

Table 2: Representative Catalytic Applications of Related Amine-Functionalized Ligand-Metal Complexes

| Catalyst Type | Organic Transformation | Substrate | Product | Reference |

| Ruthenium(II)-NHC Complex | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | mdpi.com |

Derivatives and Functional Analogues of N 2 Ethoxyethyl Benzylamine

Design Principles for Structural Modification of the Chemical Compound

Key Modification Zones:

Aromatic Ring (Benzyl Group): This is a primary site for introducing substituents to modulate electronic and steric properties. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) can be added to the phenyl ring. The position of these substituents (ortho, meta, para) is crucial and can significantly influence the molecule's conformation and interaction with its environment. chemrxiv.orgacs.org

Amine Moiety: The secondary amine is a key reactive center and a site for hydrogen bonding. It can be alkylated to form a tertiary amine, which alters its basicity, nucleophilicity, and hydrogen-bonding capacity. prepchem.com Alternatively, the amine can be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) or piperazine, to create more rigid analogues. arkat-usa.orgorganic-chemistry.org

Ethoxyethyl Side Chain: The ether linkage and the length of the alkyl chain contribute to the compound's solubility, flexibility, and potential for additional interactions. Modifications here can include varying the length of the alkoxy group (e.g., from ethoxy to methoxy (B1213986) or propoxy) or replacing the ether oxygen with a thioether or an alkyl chain to fine-tune lipophilicity and conformational freedom. researchgate.net

Synthetic Strategies for Substituted N-(2-Ethoxyethyl)benzylamine Derivatives

A variety of synthetic methods are available for preparing derivatives of this compound, targeting either the aromatic ring or the amine function.

One of the most common and versatile methods for creating N-substituted benzylamine (B48309) derivatives is reductive amination . This process involves the reaction of a primary or secondary amine with an aldehyde or ketone in the presence of a reducing agent. arkat-usa.org For instance, substituted benzaldehydes can be reacted with 2-ethoxyethylamine (B85609) to yield the corresponding substituted this compound derivatives. A common reducing system for this transformation is sodium borohydride (B1222165) in the presence of acetic acid. arkat-usa.org This method is highly effective for producing a wide range of benzylamines in good yields. arkat-usa.orgrug.nl

Table 1: Reductive Amination for Benzylamine Synthesis

| Reactants | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Substituted Arylaldehyde + Amine | Sodium Borohydride - Acetic Acid | Improved procedure for direct reductive amination, yielding products in 50-75% yield. | arkat-usa.org |

| Ketone + Ammonia | Sodium Borohydride (in situ) | Highly chemoselective reductive mono-alkylation of ammonia. | organic-chemistry.org |

| Benzyl (B1604629) Alcohol + Primary Amine | Iron Catalyst | Direct amination of alcohols, avoids a separate oxidation step. | rug.nl |

Another key strategy is the alkylation of amines with appropriate halides. arkat-usa.org The parent compound itself can be synthesized by reacting benzylamine with 2-chloroethyl ethyl ether under basic conditions. To create derivatives, one could start with a substituted benzylamine and react it with 2-chloroethyl ethyl ether, or react N-(2-ethoxyethyl)amine with a substituted benzyl halide.

Multicomponent reactions offer an efficient route to complex benzylamines. A Mannich-like three-component reaction using an aromatic halide, an amine, and paraformaldehyde, mediated by zinc, allows for the straightforward synthesis of functionalized tertiary benzylamines. organic-chemistry.orgthieme-connect.com This approach is valuable for creating libraries of compounds from cost-effective starting materials. organic-chemistry.orgthieme-connect.com

For substitutions on the benzyl ring of the final product, methods like palladium-catalyzed C-H arylation can be employed, which directly installs an aryl group at the ortho position of the benzylamine. chemrxiv.orgacs.org

Comparative Analysis of Reactivity Profiles with Parent Compound and Related Benzylamines

The reactivity of this compound is largely defined by its secondary amine and the benzyl group, but is modulated by the presence of the ethoxyethyl substituent.

General Reactivity: Like other benzylamines, this compound can undergo a variety of chemical transformations:

Oxidation: The benzylamine group can be oxidized to form the corresponding imine, aldehyde, or carboxylic acid. nii.ac.jp

Reduction/Hydrogenolysis: The C-N bond of the benzyl group can be cleaved by hydrogenolysis, a reaction where the benzyl group is removed to yield the primary amine (2-ethoxyethylamine) and toluene (B28343). This property makes the benzyl group a useful "masked source of ammonia" or a removable protecting group in multi-step synthesis. wikipedia.org

N-Alkylation/Acylation: The secondary amine is nucleophilic and readily reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. wikipedia.org

Influence of the Ethoxyethyl Group: The primary distinction in reactivity between this compound and simpler benzylamines (like benzylamine or N-methylbenzylamine) stems from the ethoxyethyl group. This group enhances the compound's solubility in various solvents and imparts distinct chemical properties. Its presence can influence reaction rates through steric and electronic effects.

In reactions involving the amine's nucleophilicity, such as addition to electrophilic alkenes or reaction with benzyl bromide, the steric bulk of the ethoxyethyl group compared to a methyl or hydrogen substituent can hinder the approach to the reaction center. cdnsciencepub.comresearchgate.net Studies on the addition of various substituted benzylamines to β-nitrostyrene have shown that the reaction is subject to steric hindrance by substituents on the nitrogen atom. cdnsciencepub.com

Conversely, the ether oxygen atom in the side chain could potentially act as a coordinating ligand in metal-catalyzed reactions, influencing the reaction's regioselectivity or rate in a way not seen with simple N-alkyl benzylamines.

Table 2: Comparative Reactivity of Benzylamines

| Reaction Type | This compound | Simple Benzylamines (e.g., Benzylamine) | Key Difference | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (on amine) | Reacts as a nucleophile; rate may be affected by steric bulk of the ethoxyethyl group. | Generally a strong nucleophile. | The ethoxyethyl group adds steric hindrance compared to a proton or methyl group. | cdnsciencepub.com |

| Oxidation | Can be oxidized to aldehydes or carboxylic acids. | Can be oxidized to corresponding carbonyls or imines. | The fundamental reactivity is similar, though reaction rates may differ. | nii.ac.jp |

| Hydrogenolysis | C-N bond is cleavable to remove the benzyl group. | C-N bond is cleavable. | This is a characteristic reaction of benzylamines used in protecting group strategies. | wikipedia.org |

| Solubility | Enhanced solubility due to the polar ether group. | Variable, generally lower polarity than the ethoxyethyl analogue. | The ethoxyethyl group improves performance as an intermediate in various synthetic applications. |

Exploration of Ether and Amine Moiety Variations in Benzylamine Analogues

Systematic variation of the ether and amine moieties in this compound analogues is a powerful strategy for developing new compounds with tailored properties.

Ether Moiety Variations: The ether portion of the molecule is a key target for modification to fine-tune properties like solubility, bioavailability, and metabolic stability.

Chain Length: The ethyl group can be replaced with other alkyl chains, such as methyl or propyl, to create N-(2-methoxyethyl)benzylamine or N-(2-propoxyethyl)benzylamine. These changes subtly alter the molecule's lipophilicity and conformational flexibility.

Oxygen Replacement: The ether oxygen can be substituted with other atoms or groups. Replacing it with sulfur would yield a thioether (thioanisole) analogue, which has different electronic and hydrogen-bonding properties. Replacing the -OCH2CH3 group with a simple alkyl chain, such as an n-butyl group, would create N-butylbenzylamine, removing the polar ether functionality entirely.

Functionalization: In the synthesis of antihistaminic agents based on a benzimidazole (B57391) scaffold, the introduction of a 1-[2-(substituted-oxy)ethyl] group, such as the ethoxyethyl group, was found to be critical for potent activity. researchgate.net This highlights how variations in this side chain can have profound biological effects. For example, a patent describes the synthesis of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, showcasing the use of the ethoxyethyl moiety in a more complex pharmaceutical context. researchgate.netgoogle.com

Amine Moiety Variations: The nature of the amine nitrogen is fundamental to the molecule's chemical and biological character.

Alkylation: The secondary amine can be converted to a tertiary amine, for example, by reacting it with an alkyl halide. The synthesis of N,N-bis(2-hydroxyethyl)benzylamine is achieved by reacting benzyl chloride with diethanolamine. prepchem.com A similar strategy could be applied to this compound to add another substituent to the nitrogen.

Incorporation into Heterocycles: The amine can be part of a heterocyclic ring. Many synthetic procedures exist for creating N-benzyl derivatives of heterocycles like piperidine, morpholine, and piperazine. arkat-usa.orgthieme-connect.com For example, a three-component reaction can be used to synthesize 1-benzylpiperidine (B1218667) with high yield. organic-chemistry.org These modifications constrain the molecule's conformation, which can be beneficial for selective binding to biological targets.

Aniline (B41778) Analogues: An alternative structural class involves having the nitrogen atom directly attached to an aromatic ring (an aniline derivative) with a benzyl group at the ortho position. An efficient, catalyst-free method has been developed to synthesize 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org

These explorations allow for the creation of extensive libraries of benzylamine analogues, enabling a detailed investigation of how subtle structural changes translate into significant differences in chemical reactivity and biological function. thieme-connect.com

Advanced Applications in Organic Synthetic Methodologies

Utilization of N-(2-Ethoxyethyl)benzylamine as a Key Intermediate in Complex Molecule Synthesis

This compound and its close structural analogs serve as crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai The benzylamine (B48309) framework is a common feature in biologically active compounds, and the ethoxyethyl group can influence properties like solubility and bioavailability.

A significant application lies in the synthesis of pharmaceutical precursors. For instance, a structurally related compound, N,N-bis(2-hydroxyethyl)benzylamine, is a key starting material in the production of 1-benzyl-4-cyano-4-phenylpiperidine. This piperidine (B6355638) derivative is an essential precursor for meperidine, a potent analgesic. The synthesis involves the conversion of the diol to a dichloro intermediate, which then undergoes cyclization with phenylacetonitrile. google.com

Derivatives of benzylamine are also integral to the synthesis of various other therapeutic agents, including certain types of antidepressants and antihistamines. ontosight.ai The versatility of the benzylamine group allows for its participation in a range of chemical transformations, including nucleophilic substitutions, reductions, and oxidations, enabling the construction of diverse and complex molecular scaffolds.

In the field of agrochemicals, related structures are employed to create potent herbicides. A notable example is the synthesis of Z-2-cyano-3-(N-(S)-α-methyl-p-fluorobenzylamino)-2-pentenoic acid ethoxyethyl ester, a compound with significant herbicidal activity. google.com This highlights the role of the amine structure in building molecules designed for specific biological targets. The ability to serve as a building block for such varied and complex products underscores the compound's importance as a key intermediate. ontosight.ai

| Target Molecule Class | Intermediate/Analog | Application | Reference |

|---|---|---|---|

| Piperidine Derivatives | N,N-bis(2-hydroxyethyl)benzylamine | Precursor to the analgesic meperidine | google.com |

| Cyanopentenoate Esters | α-methyl-p-fluorobenzylamine | Synthesis of herbicides | google.com |

| General Pharmaceuticals | Benzylamine derivatives | Intermediates for antidepressants and antihistamines | ontosight.ai |

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to modern chemistry, especially in drug development where enantiomers can have vastly different biological effects. sigmaaldrich.com Benzylamine derivatives are central to many asymmetric strategies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comtcichemicals.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com While this compound is itself achiral, its core structure is a component of more complex molecules that can function as chiral ligands or be modified to act as auxiliaries. For example, the synthesis of chiral ligands for transition metal catalysis often incorporates benzylamine-type structures. yale.edu The development of cysteine-derived oxazolidinones as chiral auxiliaries demonstrates how amine-related structures can be integrated into rigid cyclic systems to control stereoselectivity in reactions like aldol (B89426) additions. nih.gov

This compound and its congeners are substrates for various enantioselective transformations that create chiral amines, which are present in over 80% of all drugs. yale.edu A key strategy is the asymmetric α-arylation of benzylamines. This can be achieved without transition metals by using a chiral lithium amide base to deprotonate the benzylamine (as a urea (B33335) derivative), followed by an intramolecular nucleophilic aromatic substitution to form an α,α-diarylmethylamine with high enantiomeric excess. nih.govbris.ac.uk This method provides a powerful route to enantiopure diarylmethylamines, which are core structures in drugs like the antihistamine levocetirizine. nih.govbris.ac.uk Another modern approach involves the photocatalytic asymmetric synthesis of α-tertiary amines using a chiral amine transfer (CAT) reagent derived from phenylglycinol, which imparts chirality during the reaction. nih.gov

| Reaction Type | Description | Significance | Reference |

|---|---|---|---|

| Asymmetric α-Arylation | Enantioselective lithiation of an N-benzyl urea derivative with a chiral base, followed by intramolecular aryl migration. | Creates chiral α,α-diarylmethylamines, key pharmacophores. | nih.govbris.ac.uk |

| Photocatalytic Asymmetric Amination | Uses a chiral amine transfer (CAT) reagent and a photocatalyst to form α-tertiary amines. | Provides access to sterically hindered chiral amines under mild conditions. | nih.gov |

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating axial chirality. The synthesis of these molecules is a significant challenge in organic chemistry. Organocatalytic atroposelective acylation has emerged as a powerful method for creating axially chiral compounds, particularly those with C–N or N–N chiral axes. rsc.orgmdpi.com In these reactions, a chiral organocatalyst, such as an isothiourea derivative, activates an acylating agent (e.g., an anhydride) and facilitates its transfer to a prochiral amine or amide substrate. mdpi.com This process allows for the synthesis of atropisomeric anilides and related structures with high yields and excellent enantioselectivities under mild conditions. rsc.orgmdpi.com While direct application of this compound in this specific context is not documented, the crucial role of amine derivatives as substrates in these advanced reactions highlights a potential area for its future application.

Role of the Chemical Compound in Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of a wide array of specialty chemicals. ontosight.ai Its unique combination of a benzyl (B1604629) group and an ethoxyethyl side chain makes it suitable for creating products for materials science and agrochemistry. ontosight.ai

One key role is as a ligand in coordination chemistry. The nitrogen atom can coordinate with transition metals to form stable complexes, which can have applications as catalysts or functional materials. researchgate.net In agrochemical synthesis, benzylamine derivatives are used to construct complex herbicides. For example, a patented process details the synthesis of a cyanopentenoate herbicide that shows high activity against broadleaf weeds. google.com The structural features of this compound, such as enhanced solubility imparted by the ethoxyethyl group, make it an attractive building block for these specialized applications.

Integration into Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and sustainable approach in modern synthesis. colab.wsnih.gov These processes reduce waste, save time, and can lead to the rapid construction of molecular complexity from simple starting materials. colab.wssioc-journal.cn

Benzylamine derivatives are well-suited for integration into such reaction sequences. A notable example is the electrochemical synthesis of N-benzylidene benzylamine from dibenzylamine, which can then undergo a "one-pot" tandem derivatization. sioc-journal.cn In this sequence, the initially formed imine is not isolated but is directly reacted with other components to produce a variety of more complex, high-value organic compounds. This method is advantageous as it is fast, environmentally friendly, and suitable for intermediates that might be unstable. sioc-journal.cn The ability of the benzylamine core to undergo controlled, sequential transformations makes it an ideal candidate for the design of novel cascade reactions.

Computational and Theoretical Studies on N 2 Ethoxyethyl Benzylamine

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of N-(2-Ethoxyethyl)benzylamine. By solving approximations of the Schrödinger equation, computational methods like Density Functional Theory (DFT) can determine the energies and shapes of the molecular orbitals, which are regions of space where electrons are likely to be found. ntnu.noscispace.comlibretexts.org

For this compound, the key orbitals for analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the nitrogen atom of the amine group, reflecting its character as an electron donor or nucleophile. The LUMO is generally distributed across the antibonding orbitals of the benzyl (B1604629) group's aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. chemrevlett.com

DFT calculations, often using functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311++G(d,p)), can provide quantitative data on these properties. researchgate.netresearchgate.net Analysis of the electronic structure also involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. In this compound, the MEP would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine and aromatic hydrogens. researchgate.net Studies on similar benzylamine (B48309) derivatives have used these computational approaches to understand substituent effects on the electronic environment and reactivity. scispace.comacs.orgresearchgate.net

Table 1: Illustrative Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Reaction Pathway Modeling and Transition State Characterization for Transformations

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be elucidated. ntnu.nowhiterose.ac.uk This is particularly valuable for understanding transformations such as N-alkylation, oxidation, and C-H functionalization. acs.orgnih.govwhiterose.ac.uk

For instance, modeling the N-alkylation of this compound would involve locating the transition state for the nucleophilic attack of the nitrogen atom on an alkyl halide. nih.govmasterorganicchemistry.com DFT calculations can determine the activation energy (the energy barrier of the transition state), providing insight into the reaction kinetics. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products on the reaction pathway. nih.gov

Spectroscopic Data Prediction and Validation from Theoretical Models

Computational models can predict various spectroscopic data with a high degree of accuracy, which serves to validate theoretical structures and assist in the interpretation of experimental results. arabjchem.org

Theoretical calculations, particularly using DFT methods, are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govfrontiersin.org For this compound, a conformational search would first be performed to identify the lowest energy structure. Then, using a method like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted shifts can help in assigning the peaks in an experimental spectrum. For example, the benzylic protons (-CH₂-Ph) would be distinguished from the protons on the ethoxyethyl group based on their calculated chemical environments. There is often an excellent correlation between calculated and experimental chemical shifts. researchgate.net

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-C (ipso) | - | 139.5 |

| Phenyl-C (ortho, meta) | 7.2-7.4 | 128.5, 128.2 |

| Phenyl-C (para) | 7.2-7.4 | 127.0 |

| Benzyl-CH₂ | 3.80 | 54.0 |

| N-CH₂ | 2.85 | 50.0 |

| O-CH₂ (ethyl) | 3.50 | 69.5 |

| O-CH₂ (ethoxy) | 3.55 | 66.5 |

Note: These are representative values. Actual predictions depend on the level of theory, basis set, and solvent model used.

Computational tools can predict the fragmentation patterns observed in mass spectrometry (MS). kg.ac.rsnih.gov For this compound (molar mass: 179.26 g/mol ), upon ionization (e.g., electron ionization or electrospray), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. Computational models simulate the breaking of chemical bonds to predict the resulting fragment ions.

A common fragmentation pathway for benzylamines involves the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) to form a stable benzyl cation (m/z 91) or a substituted iminium ion. nih.govresearchgate.netresearchgate.net Other likely fragmentations include the loss of the ethoxyethyl group. By calculating the relative energies of the potential fragments, a predicted mass spectrum with m/z values and relative intensities can be generated. kg.ac.rs

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179/180 | [C₁₁H₁₇NO]⁺ / [C₁₁H₁₈NO]⁺ | Molecular Ion / Protonated Molecule |

| 106 | [C₇H₈N]⁺ | Loss of -CH₂CH₂OCH₂CH₃ |

| 91 | [C₇H₇]⁺ | Benzyl cation; cleavage of C-N bond |

While XRD is an experimental technique, computational methods for Crystal Structure Prediction (CSP) are increasingly reliable for small organic molecules. researchgate.nettandfonline.com Given only the chemical diagram of this compound, CSP algorithms generate a multitude of possible crystal packing arrangements. rsc.org

These hypothetical structures are then ranked based on their calculated lattice energies, often using force fields followed by more accurate DFT calculations that account for dispersion forces (DFT-D). nih.gov The lowest energy structures represent the most thermodynamically plausible polymorphs. rsc.org The predicted crystal structures can then be used to simulate a theoretical powder X-ray diffraction (PXRD) pattern. This predicted pattern can be compared with experimental data to solve a crystal structure or to identify different polymorphic forms. nih.gov

Solvent Effects and Intermolecular Interactions through Computational Models

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational models can simulate these effects. acs.orgsci-hub.se

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov These models are efficient for calculating how a solvent affects properties like conformational equilibria and reaction energies.

For a more detailed view, explicit solvent models are used in molecular dynamics (MD) simulations. mdpi.comnih.gov In an MD simulation, a single molecule of this compound is placed in a box filled with hundreds or thousands of solvent molecules (e.g., water, acetonitrile). The interactions between all atoms are calculated over time using a force field, tracing the trajectory of each particle. nih.govtbzmed.ac.ir This allows for the study of specific intermolecular interactions, such as hydrogen bonding between the amine/ether groups and protic solvents, and the structure of the solvation shell around the molecule. nih.govmdpi.com Such simulations are crucial for understanding properties like solubility and reactivity in different chemical environments. ntnu.no

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethoxyethyl)benzylamine, and how can reaction conditions be optimized for yield?

The synthesis of this compound can be adapted from methods used for structurally similar compounds. For example, alkylation of secondary amines with chloroethyl ether derivatives is a common approach. A stepwise method involves:

- Step 1 : Reacting benzylamine with 2-chloroethyl ethyl ether under basic conditions (e.g., K₂CO₃) to form the ethoxyethyl intermediate.

- Step 2 : Purification via recrystallization (ethanol is a typical solvent, as seen in acetamide derivatives ).

- Optimization : Control reaction temperature (reflux at 80–90°C) and stoichiometry to minimize side reactions like over-alkylation. Monitor progress via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the benzyl CH₂ group (δ ~4.3 ppm) and ethoxyethyl protons (δ ~3.4–3.6 ppm for OCH₂CH₂ and δ ~1.2 ppm for CH₃). Compare with published spectra of benzylamine derivatives .

- Mass Spectrometry (ESI-TOF-MS) : Look for the molecular ion peak [M+H]⁺, calculated based on molecular weight (e.g., C₁₁H₁₇NO: 179.13 g/mol). Validate against reference data .

- FT-IR : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functional groups.

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before disposal, as amines can form hazardous salts .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, DFT has been used to study solvent interactions in amine-based compounds .

- Molecular Docking : Screen derivatives against target proteins (e.g., 5-HT receptors) to identify binding affinities. This approach was applied to benzylamine analogues in cancer studies .

Q. What mechanistic insights explain contradictions in solvent effects on this compound’s stability?

- Hydrolysis Pathways : In aqueous solvents, the ethoxyethyl group may undergo hydrolysis, forming ethanol and ethylene glycol byproducts. Use non-polar solvents (e.g., dichloromethane) for reactions requiring stability .

- pH-Dependent Degradation : Amine protonation at low pH (<3) can stabilize the compound, while alkaline conditions accelerate decomposition. Monitor pH during storage .

Q. How can structure-activity relationships (SAR) be leveraged to modify this compound for anticancer applications?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance cytotoxicity, as seen in analogues like JLK1486, which induced autophagy in melanoma cells .

- Side Chain Optimization : Replace the ethoxyethyl group with morpholine or piperazine rings to improve solubility and target specificity, as demonstrated in solvent design for carbon capture .

Q. What strategies resolve discrepancies in reported reaction yields for N-alkylation of benzylamine derivatives?

- Catalyst Screening : Test iridium/graphene catalysts, which improved yields in N-alkylation of amines (e.g., 85% yield for N-(4-chlorophenyl)benzylamine) .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.

Methodological Considerations

Q. How should researchers validate the purity of this compound for pharmacological assays?

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.